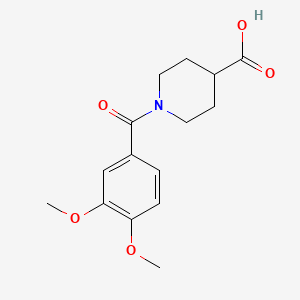

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The official name reflects the hierarchical priority of functional groups, with the carboxylic acid taking precedence as the principal functional group, while the benzoyl substituent is treated as a secondary modification to the piperidine ring system. The compound carries the identifier MFCD02180279 in the Molecular Design Limited database, providing a unique reference for chemical inventory and research purposes.

Alternative systematic names for this compound include 4-Piperidinecarboxylic acid, 1-(3,4-dimethoxybenzoyl)-, which emphasizes the piperidine core structure with the carboxylic acid at the 4-position and the substituted benzoyl group attached to the nitrogen atom. The Chemical Abstracts Service registration system classifies this compound under the broader category of piperidinecarboxylic acids, recognizing its dual nature as both a heterocyclic aromatic compound and a carboxylic acid derivative.

The International Chemical Identifier representation provides a standardized method for describing the molecular structure: InChI=1S/C15H19NO5/c1-20-12-4-3-11(9-13(12)21-2)14(17)16-7-5-10(6-8-16)15(18)19/h3-4,9-10H,5-8H2,1-2H3,(H,18,19). This notation captures the complete connectivity pattern and stereochemical information necessary for unambiguous structural identification.

Molecular Architecture: Piperidine Core and Functional Group Analysis

The molecular architecture of this compound centers around a six-membered piperidine ring that serves as the primary structural scaffold. The piperidine ring adopts a chair conformation under normal conditions, providing optimal spatial arrangement for the attached functional groups while minimizing steric strain. The nitrogen atom within the piperidine ring exhibits tetrahedral geometry, with one coordination site occupied by the 3,4-dimethoxybenzoyl substituent and the remaining electron pair contributing to the ring's basicity.

The carboxylic acid functional group positioned at the 4-carbon of the piperidine ring introduces significant polarity to the molecule and serves as a potential site for hydrogen bonding interactions. This positioning places the carboxyl group in an equatorial orientation when the piperidine ring maintains its preferred chair conformation, optimizing accessibility for chemical reactions and biological interactions. The carboxylic acid functionality also provides ionizable character to the molecule, with the potential for deprotonation under physiological conditions.

The 3,4-dimethoxybenzoyl moiety attached to the piperidine nitrogen consists of a benzoyl carbonyl group connected to a benzene ring bearing methoxy substituents at the 3 and 4 positions. These methoxy groups contribute to the molecule's electronic properties by introducing electron-donating effects that modulate the reactivity of the aromatic system. The substitution pattern creates a specific electronic environment that influences both the chemical behavior and potential biological activity of the compound.

| Structural Component | Position | Functional Contribution |

|---|---|---|

| Piperidine Ring | Core Structure | Conformational Framework |

| Carboxylic Acid | Position 4 | Polar Functionality, Ionizable Group |

| Benzoyl Group | Nitrogen Substituent | Aromatic Character, Carbonyl Reactivity |

| Methoxy Groups | Positions 3,4 on Benzene | Electron Donation, Lipophilicity |

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of piperidine derivatives provide crucial insights into the conformational preferences and structural dynamics of compounds like this compound. Research on related piperidine systems demonstrates that the six-membered heterocycle consistently adopts a chair conformation when substituted with carbonyl-containing groups, particularly when the nitrogen bears acyl substituents. The chair conformation represents the lowest energy arrangement for the piperidine ring, characterized by total puckering amplitudes typically ranging from 0.550 to 0.560 Angstroms and Cremer parameters indicating minimal deviation from ideal geometry.

The conformational stability of the piperidine ring in this compound is enhanced by the sp3 hybridization state of the carbon atoms within the ring system. This hybridization pattern favors the chair conformer over alternative arrangements such as half-chair or boat conformations. The nitrogen atom within the piperidine ring maintains essentially tetrahedral geometry, with the lone pair occupying an axial position relative to the ring framework.

Comparative crystallographic analysis reveals that the conformational behavior of piperidine rings can be significantly influenced by the nature of substituents, particularly those attached to the nitrogen atom. Studies of piperidin-4-one derivatives show that when the carbon adjacent to nitrogen maintains sp2 hybridization, the ring may adopt alternative conformations such as half-chair arrangements. However, in the case of this compound, the presence of the benzoyl group maintains the nitrogen in a more conventional tetrahedral environment, promoting retention of the chair conformation.

The spatial orientation of the 3,4-dimethoxybenzoyl substituent relative to the piperidine ring creates specific intermolecular interaction patterns in the solid state. The equatorial positioning of the carboxylic acid group facilitates the formation of hydrogen bonding networks in crystalline materials, potentially linking molecules into supramolecular assemblies. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the compound.

Comparative Structural Analysis with Related Piperidine Carboxylates

Structural comparison of this compound with related piperidine carboxylates reveals important structure-activity relationships and conformational trends within this chemical family. The closely related compound 1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic acid, bearing methoxy substituents at the 3 and 5 positions rather than 3 and 4, provides an excellent structural analog for comparative analysis. Both compounds share identical molecular formulas of C15H19NO5 and nearly identical molecular weights, differing only in the positioning of the methoxy groups on the aromatic ring.

The substitution pattern differences between the 3,4-dimethoxy and 3,5-dimethoxy variants create distinct electronic environments that influence molecular properties. The 3,4-dimethoxy arrangement in the title compound creates a more electron-rich aromatic system due to the adjacent positioning of the electron-donating methoxy groups, while the 3,5-dimethoxy pattern distributes the electron density more evenly across the benzene ring. These electronic differences manifest in altered reactivity patterns and potentially different biological activities between the two isomers.

Examination of the piperidine-4-carboxylic acid core structure across various N-substituted derivatives demonstrates remarkable consistency in conformational preferences. Related compounds such as 1-pyridine-4-yl-piperidine-4-carboxylic acid maintain the characteristic chair conformation of the piperidine ring while accommodating different aromatic substituents. This structural conservation suggests that the piperidine-4-carboxylate framework provides a stable scaffold that can tolerate diverse substitution patterns without significant conformational disruption.

The influence of aromatic substitution on molecular geometry becomes apparent when comparing compounds with different substitution patterns. Derivatives bearing electron-withdrawing groups, such as nitro substituents, may exhibit altered conformational dynamics compared to methoxy-substituted analogs. The electron-donating nature of methoxy groups in this compound contributes to enhanced aromatic stability and may influence the compound's chemical reactivity profile.

| Compound | Substitution Pattern | Molecular Weight | Electronic Character |

|---|---|---|---|

| This compound | 3,4-Dimethoxy | 293.31 g/mol | Electron-Rich |

| 1-(3,5-Dimethoxybenzoyl)piperidine-4-carboxylic acid | 3,5-Dimethoxy | 293.31 g/mol | Moderate Electron Density |

| 1-(4,5-Dimethoxy-2-nitrobenzoyl)piperidine-4-carboxylic acid | 4,5-Dimethoxy-2-nitro | Higher | Mixed Electronic Effects |

The structural analysis reveals that the piperidine-4-carboxylic acid framework serves as a versatile platform for medicinal chemistry applications, allowing for systematic modification of aromatic substituents while maintaining core structural integrity. The consistent conformational behavior across different derivatives facilitates predictable structure-activity relationships and supports rational drug design approaches based on this chemical scaffold.

Properties

IUPAC Name |

1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-12-4-3-11(9-13(12)21-2)14(17)16-7-5-10(6-8-16)15(18)19/h3-4,9-10H,5-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKOEWXKEAHTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352104 | |

| Record name | 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510739-78-3 | |

| Record name | 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation Method

- Starting Material: 4-pyridinecarboxylic acid

- Catalyst: Palladium on charcoal (Pd/C), typically 0.01–0.05 weight ratio relative to substrate

- Solvent: Water

- Reaction Conditions:

- Temperature: 90–100 °C

- Pressure: 4–5 MPa hydrogen pressure

- Time: 3–4 hours

- Procedure:

The 4-pyridinecarboxylic acid is dissolved in water with Pd/C catalyst in a hydrogenation reactor. The system is purged with nitrogen to remove oxygen, then hydrogen gas is introduced. The mixture is stirred under the specified temperature and pressure until the reaction completes, monitored by the disappearance of starting material. After completion, the catalyst is filtered off under inert atmosphere to avoid oxidation. - Isolation:

The reaction mixture is concentrated under reduced pressure to remove about 50% of water, then cooled to 30 °C. Methanol is added to precipitate the 4-piperidinecarboxylic acid, which is further cooled to 0–10 °C to maximize crystallization. The solid is collected by centrifugation and dried. - Yield and Purity:

Molar yields of approximately 96–97% relative to 4-pyridinecarboxylic acid have been reported, with purity between 98–102% and melting points above 300 °C, indicating high-quality product formation.

This method avoids the use of potassium hydroxide, which was common in older methods but caused catalyst passivation and complicated workup. The use of Pd/C allows milder conditions and better safety profiles compared to Raney nickel catalysts.

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd/C (5% Pd) |

| Catalyst ratio (w/w) | 0.01–0.05 |

| Solvent | Water |

| Temperature | 90–100 °C |

| Pressure | 4–5 MPa H2 |

| Reaction time | 3–4 hours |

| Yield | ~96.8% molar yield |

| Purity | 98–102% |

| Melting point | >300 °C |

Introduction of the 3,4-Dimethoxybenzoyl Group

The benzoyl moiety bearing 3,4-dimethoxy substituents is introduced via an acylation reaction on the piperidine nitrogen. The typical approach involves the use of 3,4-dimethoxybenzoyl chloride or activated esters derived from 3,4-dimethoxybenzoic acid.

General Acylation Procedure

- Starting Materials:

- Piperidine-4-carboxylic acid (prepared as above)

- 3,4-Dimethoxybenzoyl chloride or activated ester (e.g., N-hydroxysuccinimide ester)

- Base: A suitable base such as triethylamine or pyridine to neutralize HCl formed during acylation

- Solvent: Anhydrous organic solvents like dichloromethane or tetrahydrofuran

- Conditions:

- Temperature: 0 °C to room temperature

- Time: Several hours to overnight

- Workup:

After completion, the reaction mixture is washed with aqueous acid and base to remove residual reagents and byproducts. The product is purified by crystallization or chromatography.

This method is supported by literature precedent where similar benzoyl derivatives are synthesized by coupling 3,4-dimethoxybenzoic acid derivatives with piperidine rings.

Alternative Synthetic Routes and Protection Strategies

In some synthetic schemes, the piperidine nitrogen is protected before carboxylation or acylation to improve selectivity and yield.

- N-Boc Protection:

The piperidine nitrogen can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of sodium hydroxide and tert-butanol solvent. This step is typically performed at 0 °C to room temperature overnight, yielding N-Boc-piperidine-4-carboxylic acid in high yield (up to 100%). - Subsequent Deprotection and Acylation:

After protection and functionalization, the Boc group is removed under acidic conditions to free the nitrogen for acylation with 3,4-dimethoxybenzoyl chloride.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Hydrogenation of 4-pyridinecarboxylic acid | Pd/C catalyst, H2 (4–5 MPa), 90–100 °C, water solvent, 3–4 h | 4-piperidinecarboxylic acid, ~96.8% yield | Avoids KOH, mild conditions, high purity |

| N-Boc Protection (optional) | Di-tert-butyl dicarbonate, NaOH, t-butanol, 0 °C to RT, overnight | N-Boc-piperidine-4-carboxylic acid, ~100% yield | Protects nitrogen for selective reactions |

| Acylation with 3,4-dimethoxybenzoyl chloride | 3,4-Dimethoxybenzoyl chloride, base (Et3N), DCM, 0 °C to RT | This compound | Standard amide bond formation |

Research Findings and Considerations

- The catalytic hydrogenation method using Pd/C is preferred industrially due to its simplicity, safety, and high yield compared to Raney nickel catalysts which require higher pressure and temperature and are prone to catalyst passivation.

- The presence of methoxy groups on the benzoyl ring enhances the compound’s lipophilicity and electronic properties, which may influence biological activity and solubility.

- Protection strategies such as Boc protection improve the selectivity of acylation reactions and facilitate purification.

- The overall synthetic route is amenable to scale-up due to the use of water as solvent in hydrogenation and straightforward isolation steps.

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Chemistry

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid has been investigated for its potential therapeutic effects. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promise in inducing apoptosis in breast cancer cells (MCF-7) with an IC50 value of 15.4 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.6 | Inhibition of cell proliferation |

| A549 (Lung) | 18.0 | Cell cycle arrest |

Anti-inflammatory Effects

Research has demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases. The mechanism involves suppression of NF-kB signaling pathways .

Neuropharmacology

The structural features of this compound allow it to interact with neuroreceptors, indicating potential applications in neuropharmacology. Studies are ongoing to evaluate its effects on neurotransmitter systems and cognitive functions.

Study on Antitumor Activity

In a recent investigation, the compound was tested against human breast cancer models. Results indicated a dose-dependent decrease in tumor growth and enhanced markers of apoptosis compared to controls. This reinforces its potential as an anticancer agent .

Inflammation Model

Another study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory activity of the compound. It effectively reduced cytokine levels by approximately 40% at a concentration of 10 µM, indicating strong anti-inflammatory potential .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

Substituent Effects on Bioactivity

- 3,4-Dimethoxy vs. 2,6-Dimethoxy Benzoyl : The 3,4-dimethoxy configuration (meta/para) promotes stronger electron-donating effects and H-bonding compared to 2,6-dimethoxy (ortho), which introduces steric hindrance and reduces target binding .

- Benzimidazothiazole vs.

- Ethyl Ester (SC-22272) : The ester group increases lipophilicity, acting as a prodrug that hydrolyzes to the active carboxylic acid in vivo, improving oral bioavailability .

Pharmacological Implications

- Antibacterial Derivatives: Hydrazide analogs, such as those in , demonstrate that substituting the carboxylic acid with hydrazide groups (e.g., compound 11) introduces antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, likely through membrane disruption .

Biological Activity

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 273.29 g/mol.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Specifically, it has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that this compound can interact with carboxylesterases, which play a crucial role in the detoxication of organophosphorus compounds (OPCs) .

Receptor Binding

The compound has also been evaluated for its ability to bind to specific receptors. Preliminary findings suggest that it may interact with RAS proteins, which are critical in cell signaling pathways related to growth and proliferation . This interaction could potentially lead to therapeutic applications in cancer treatment by inhibiting RAS-dependent pathways.

The exact mechanism of action of this compound remains to be fully elucidated. However, it is hypothesized that the compound modulates enzyme activity and receptor interactions through competitive inhibition or allosteric modulation. The presence of the dimethoxybenzoyl group is believed to enhance binding affinity to target sites .

Study on Anticancer Activity

In a study focusing on anticancer properties, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, particularly in cell lines with RAS mutations. The compound induced apoptosis as evidenced by increased caspase activity .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 2.5 | RAS pathway inhibition |

| MCF-7 (Breast Cancer) | 3.0 | Apoptosis induction |

| HT-1080 (Fibrosarcoma) | 1.8 | Caspase activation |

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. In vivo studies demonstrated that administration led to significant tumor reduction in xenograft models when dosed appropriately .

Comparative Analysis

When compared to similar compounds lacking the carboxylic acid group, such as 1-(3,4-Dimethoxybenzoyl)piperidine, the presence of the carboxylic acid moiety appears to enhance biological activity significantly. This suggests that modifications in chemical structure can lead to variations in pharmacological profiles .

| Compound | Activity |

|---|---|

| 1-(3,4-Dimethoxybenzoyl)piperidine | Moderate activity |

| This compound | High anticancer activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, and how can purity be ensured?

- Methodology : The compound is typically synthesized via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile. For example, analogous piperidine derivatives are synthesized by reacting carboxylic acid intermediates with amines under inert conditions, followed by purification via recrystallization (ethanol/water mixtures) and characterization by HPLC (>95% purity) . Boc-protected intermediates (e.g., 1-Boc-piperidine-4-carboxylic acid) are often employed to stabilize reactive sites during synthesis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- 1H/13C NMR : To confirm substituent positions on the piperidine and benzoyl rings (e.g., δ 3.71 ppm for methoxy groups in DMSO-d6) .

- IR Spectroscopy : Identifies carbonyl stretches (e.g., 1612–1614 cm⁻¹ for amide bonds) and sulfonamide vibrations .

- Elemental Analysis : Validates molecular formula consistency (e.g., %C, %H, %N within ±0.3% of theoretical values) .

- Melting Point Analysis : Determines compound stability (e.g., 217–219°C for structurally similar derivatives) .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodology : Store in sealed containers under dry, room-temperature conditions to prevent hydrolysis of the dimethoxybenzoyl group. Avoid prolonged exposure to light or moisture. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation trends .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Validate activity via:

- Dose-Response Curves : Establish EC50/IC50 values across multiple models (e.g., cancer vs. normal cells).

- Structural Confirmation : Re-synthesize disputed derivatives and re-test using standardized protocols. For example, substituent effects on carbonic anhydrase inhibition vary significantly with minor structural modifications (e.g., methoxy vs. methyl groups) .

Q. How can computational modeling predict the structure-activity relationship (SAR) of derivatives?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with active-site residues (e.g., Thr199, Glu106) .

- QSAR Studies : Corrogate physicochemical properties (e.g., logP, polar surface area) with activity data. For example, derivatives with logP < 1.5 show enhanced solubility but reduced membrane permeability .

Q. What experimental designs optimize the synthesis of novel derivatives for enzyme inhibition studies?

- Methodology :

- Parallel Synthesis : Use combinatorial chemistry to generate diverse analogs (e.g., varying substituents on the benzoyl or piperidine moieties).

- Protecting Group Strategies : Employ tert-butoxycarbonyl (Boc) or benzyl groups to selectively modify reactive sites. For instance, Boc deprotection with TFA enables selective functionalization of the piperidine nitrogen .

- Yield Optimization : Adjust reaction time, temperature, and stoichiometry (e.g., 1:1.2 molar ratio of acid to EDCI improves coupling efficiency) .

Q. How do solvent polarity and reaction pH influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology :

- Solvent Screening : Compare reaction rates in polar aprotic solvents (e.g., DMF vs. acetonitrile). Acetonitrile minimizes side reactions due to its moderate polarity .

- pH Titration : Maintain pH 7–8 using buffered conditions (e.g., NaHCO3) to stabilize the carboxylate intermediate and enhance nucleophilic attack .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.